Methyl 6-fluoro-2-methoxynicotinate
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Overview
Description
Methyl 6-fluoro-2-methoxynicotinate is an organic compound with the molecular formula C8H8FNO3 It is a derivative of nicotinic acid, featuring a fluorine atom at the 6th position and a methoxy group at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoro-2-methoxynicotinate typically involves the esterification of 6-fluoro-2-methoxynicotinic acid. One common method includes the reaction of 6-fluoro-2-methoxynicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-fluoro-2-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 6-fluoro-2-methoxynicotinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-2-methoxynicotinate involves its interaction with specific molecular targets. The fluorine atom and methoxy group play crucial roles in binding to enzymes or receptors, influencing their activity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 2-fluoro-6-methoxynicotinate
- Methyl 6-methoxynicotinate
- Methyl 2-methoxynicotinate
Comparison: Methyl 6-fluoro-2-methoxynicotinate is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity and binding affinity, making it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C8H8FNO3 |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
methyl 6-fluoro-2-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H8FNO3/c1-12-7-5(8(11)13-2)3-4-6(9)10-7/h3-4H,1-2H3 |
InChI Key |
BSMOYYXEMQUZSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)F)C(=O)OC |
Origin of Product |
United States |
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